2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
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Description
This compound is a chemical substance used for scientific research . It is also known by registry numbers ZINC000013850776 .
Molecular Structure Analysis
The molecular structure of this compound involves a total of 62 bonds, including 36 non-H bonds, 22 multiple bonds, 7 rotatable bonds, 4 double bonds, and 18 aromatic bonds . It also contains 3 six-membered rings, 1 secondary amide (aliphatic), 1 secondary amide (aromatic), and 1 sulfonamide .Scientific Research Applications
- Application : This compound can be used in organic synthesis reactions due to its unique structure. It has applications in boron neutron capture therapy and feedback control drug transport polymers for cancer treatment .
- Application : The strong electronegativity of fluorine enhances affinity to carbon, making fluorine-containing compounds valuable in drug development. This compound’s fluorine atom contributes to its potential applications .
- Application : Leveraging its stability and ease of accessibility, this compound can participate in Suzuki coupling reactions, enabling the synthesis of diverse organic molecules .
- Application : Incorporating this compound’s trifluoromethyl group into drug design can enhance biological activity and stability. Researchers explore its use as a structural motif in active ingredients .
- Application : Studies suggest that these anesthetics may have applications in cancer treatment. Investigate their potential role in managing cancer-related pain and as adjuncts in therapy .
Boronic Acid Derivatives in Organic Synthesis
Fluorine-Containing Compounds in Medicine
Arylboronic Acid in Suzuki Reactions
Trifluoromethylpyridines as Structural Motifs
Local Anesthetics and Cancer Treatment
Antimicrobial Properties
properties
IUPAC Name |
2-[4-[(4-fluoro-3-methylphenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-13-11-16(7-8-17(13)19)26(23,24)21-15-5-3-14(4-6-15)12-18(22)20-9-10-25-2/h3-8,11,21H,9-10,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBNZXNLYALHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide |
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